Methyl 2-(bromomethyl)-5-cyanobenzoate
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Overview
Description
Methyl 2-(bromomethyl)-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. This compound is characterized by the presence of a bromomethyl group and a cyano group attached to a benzoate ester. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methyl-5-cyanobenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-cyanobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-cyanobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various transformations, including reduction and hydrolysis, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-5-cyanobenzoate
- Methyl 2-(iodomethyl)-5-cyanobenzoate
- Methyl 2-(bromomethyl)-4-cyanobenzoate
Uniqueness
Methyl 2-(bromomethyl)-5-cyanobenzoate is unique due to the specific positioning of the bromomethyl and cyano groups on the benzoate ester. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(6-12)2-3-8(9)5-11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPQXWVXHPIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421551-82-8 |
Source
|
Record name | Methyl 2-(bromomethyl)-5-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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